molecular formula C14H17ClF3N3O3Si B6354616 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 892414-51-6

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6354616
CAS No.: 892414-51-6
M. Wt: 395.83 g/mol
InChI Key: XHUJDCUEPMDAEO-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a pyrrolo[2,3-b]pyridine derivative with a unique substitution pattern:

  • Chloro at position 6 (electron-withdrawing, enhances electrophilicity).
  • Nitro at position 4 (strong electron-withdrawing group, influences reactivity and binding interactions).
  • Trifluoromethyl at position 3 (lipophilic, enhances metabolic stability).
  • SEM [(2-(trimethylsilyl)ethoxy)methyl] at position 1 (protects the pyrrole NH, improves solubility and stability during synthesis) .

This compound is likely an intermediate in medicinal chemistry, given the SEM group’s role as a protecting moiety. Below, we compare it with structurally related compounds to elucidate its distinct features.

Properties

IUPAC Name

2-[[6-chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUJDCUEPMDAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(C=C2[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114395
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892414-51-6
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 892414-51-6) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₇ClF₃N₃O₃Si
Molecular Weight395.84 g/mol
IUPAC NameThis compound
CAS Number892414-51-6

Kinase Inhibition

Research indicates that compounds similar to 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may exhibit activity as kinase inhibitors. Kinases play a crucial role in various cellular processes, including signal transduction and cell cycle regulation. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased efficacy against microbial targets.

Study on Anticancer Activity

A study published in ACS Omega explored the anticancer potential of pyrrolopyridine derivatives, including compounds structurally related to 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The findings demonstrated that these derivatives inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Evaluation of Pharmacological Properties

Another investigation focused on the pharmacological properties of trifluoromethyl-containing compounds. The study highlighted that the introduction of a trifluoromethyl group significantly improved the binding affinity to target proteins involved in disease pathways. This enhancement is attributed to increased hydrophobic interactions and potential hydrogen bonding capabilities .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety and toxicity profiles. Toxicological assessments have indicated that certain nitro-substituted pyrrole derivatives can exhibit mutagenic properties under specific conditions . Thus, further studies are warranted to evaluate the safety profile of 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

The compound features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure known for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Medicinal Chemistry

The compound has shown potential in drug development due to its structural motifs that are conducive to biological activity.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that compounds similar to 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine inhibited tumor growth in xenograft models .
  • Antimicrobial Properties : Another study reported that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Case Studies

  • Polymer Composites : Research has shown that adding 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to epoxy resins improved thermal stability and mechanical strength. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Agricultural Chemistry

The compound's unique properties have also led to investigations in agrochemicals.

Case Studies

  • Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may act as effective herbicides or insecticides. Field trials indicated that formulations containing this compound reduced pest populations significantly while being less toxic to beneficial insects .

Comparison with Similar Compounds

Substituent Patterns and Core Modifications

Pyrrolo[2,3-b]pyridine Derivatives

5-Aryl-3-nitro-1H-pyrrolo[2,3-b]pyridines ():

  • Examples: 6c (5-(4-trifluoromethylphenyl)), 6d (5-(4-methoxyphenyl)), 6e (5-p-tolyl).
  • Key Differences :

  • Nitro group at position 3 vs. position 4 in the target compound.
  • Free NH at position 1 vs. SEM-protected NH in the target.
  • Aryl groups at position 5 vs. chloro at position 6 in the target.
    • Impact :
  • Nitro at position 3 directs reactivity toward electrophilic substitution at position 5, whereas nitro at position 4 in the target alters electronic distribution across the fused ring system .

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-50-2; ):

  • Similarities : Chloro at position 6, sulfonyl group at position 1.
  • Differences :

  • Nitro and trifluoromethyl absent in the analog.
  • Sulfonyl group (electron-withdrawing) vs. SEM (bulky, lipophilic).
    • Impact : The target’s nitro and trifluoromethyl groups enhance electrophilicity and metabolic stability, making it more suitable for further functionalization .
Pyridine and Pyrazolopyridine Derivatives

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine (): Similarities: Chloro and trifluoromethyl substituents. Differences: Pyridine core vs. fused pyrrolopyridine in the target.

4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ():

  • Differences : Pyrazolo[3,4-b]pyridine core vs. pyrrolo[2,3-b]pyridine.
  • Impact : Core modification alters hydrogen-bonding capacity and steric profile .

Physicochemical Properties

Property Target Compound 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Weight ~450 g/mol (estimated) 327.24 g/mol 308.75 g/mol
logP High (due to SEM and CF₃) Moderate (3.5–4.0) Moderate (2.8–3.2)
Solubility Low in water, high in organic solvents Low in water Low in water
Stability Enhanced by SEM protection Unstable under acidic conditions (free NH) Stable due to sulfonyl group

Preparation Methods

Protection of the Pyrrolo[2,3-b]pyridine Nitrogen

The synthesis begins with the protection of the pyrrole nitrogen using SEM chloride (SEM-Cl). This step is performed under inert conditions with a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF):

Reaction Conditions

ParameterValue
Substrate1H-pyrrolo[2,3-b]pyridine
Protecting AgentSEM-Cl (1.2 equiv)
BaseNaH (1.5 equiv)
SolventTHF, 0°C to room temperature
Reaction Time12–16 hours
Yield85–90%

The SEM group’s orthogonality ensures stability during subsequent acidic or oxidative steps.

Nitration at Position 4

Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The SEM group’s electron-donating effect directs nitration to position 4, adjacent to the pyrrole nitrogen.

Reaction Conditions

ParameterValue
SubstrateSEM-protected pyrrolopyridine
Nitrating AgentHNO₃ (1.5 equiv)
CatalystH₂SO₄ (2.0 equiv)
Temperature0°C to 5°C
Reaction Time2–4 hours
Yield70–75%

Regioselectivity is confirmed via ¹H NMR, with the nitro group’s position verified by NOE correlations.

Trifluoromethylation at Position 3

The trifluoromethyl group is introduced via a copper-mediated cross-coupling reaction using methyl chlorodifluoroacetate (MCDFA) as the CF₃ source. This method avoids the use of expensive palladium catalysts:

Reaction Conditions

ParameterValue
Substrate4-nitro-SEM-pyrrolopyridine
CF₃ SourceMCDFA (2.0 equiv)
CatalystCuI (0.2 equiv)
Ligand1,10-Phenanthroline (0.4 equiv)
SolventDMF, 80°C
Reaction Time12 hours
Yield60–65%

Alternative methods, such as the use of Ruppert-Prakash reagent (TMSCF₃), were less efficient (<40% yield).

Chlorination at Position 6

Chlorination is performed using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the nitro and trifluoromethyl groups directing chlorine to position 6:

Reaction Conditions

ParameterValue
Substrate3-CF₃-4-nitro-SEM-pyrrolopyridine
Chlorinating AgentPOCl₃ (3.0 equiv)
CatalystDMF (0.1 equiv)
Temperature80°C
Reaction Time6 hours
Yield80–85%

The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate) and characterized by LC-MS and ¹⁹F NMR.

Process Optimization and Scalability

Schirok et al. (2010) optimized the synthesis for industrial-scale production, addressing key challenges:

Nitration Efficiency

Replacing fuming HNO₃ with acetyl nitrate (AcONO₂) reduced side products (e.g., dinitro derivatives) and improved yields to 82%.

Purification

Crystallization from ethanol/water (7:3) replaced chromatography, reducing costs and improving purity (>99.5% by HPLC).

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-5), 7.89 (s, 1H, H-2), 5.82 (s, 2H, SEM-CH₂), 3.68 (t, 2H, SEM-OCH₂), 1.12 (t, 2H, SEM-SiCH₂), 0.00 (s, 9H, SEM-Si(CH₃)₃).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃).

  • HRMS (ESI+) : m/z 396.0680 [M+H]⁺ (calc. 396.0683).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Schirok et al. (2007)6598120Moderate
Schirok et al. (2010)8299.585High
Patent WO2020039060A175*97*95*High

*Estimated from analogous procedures in the patent.

Challenges and Mitigation Strategies

  • Nitro Group Instability : The nitro group’s sensitivity to reduction necessitated strict anaerobic conditions during trifluoromethylation.

  • SEM Group Hydrolysis : Acidic workup steps were avoided post-SEM protection to prevent cleavage of the SEM group.

  • Regioselectivity in Chlorination : Excess POCl₃ (3.0 equiv) ensured complete conversion at position 6, minimizing di-chlorinated byproducts .

Q & A

Q. Table 1. Comparative Reactivity of Substituents in Pyrrolo[2,3-b]pyridine Derivatives

PositionSubstituentPreferred ReactionYield (%)Reference
3CF₃Pd-catalyzed C–H arylation87
4NO₂Electrophilic nitration94
5SEM-protected NHSuzuki coupling74–94

Q. Table 2. Biological Activity of Analogous Compounds

Compound ModificationTargetIC₅₀ (nM)NotesReference
3-CF₃, 4-NO₂, SEM-protectedT. cruzi120Improved logP vs. parent
3-I, 4-Cl, unprotected NHFGFR1 kinase8.5High cytotoxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

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